Pentafluoroethanesulfonic acid
Overview
Description
Pentafluoroethanesulfonic acid, also known as Ethanesulfonic Acid, 1,1,2,2,2-Pentafluoro-, is a fluorinated inorganic acid . It has a molecular weight of 200.09 .
Synthesis Analysis
This compound is part of the ultra-short Per- and Polyfluoroalkyl Substances (PFAS) with chain lengths of 3 or fewer . It’s used widely in organic synthesis and in lithium-ion batteries . The synthesis involves sensitive and specific isotope dilution LC-MS/MS method for the measurement of Trifluoroacetic Acid (TFA) and 4 other ultrashort perfluoroalkyl carboxylates and sulfonates .Molecular Structure Analysis
The molecular structure of this compound consists of a fully (per-) or partially (poly-) fluorinated chain of carbon atoms, often connected to at least one functional group . It contains total 11 bond(s); 10 non-H bond(s), 2 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 1 hydroxyl group(s), and 1 sulfonic (thio-/dithio-) acid(s) .Chemical Reactions Analysis
This compound is a part of the ultra-short PFAS and there is a significant data gap on their occurrence, fate, and toxicity information . It’s used widely in organic synthesis and in lithium-ion batteries .Physical And Chemical Properties Analysis
This compound has a density of 1.9±0.1 g/cm3 . It has a molar refractivity of 22.3±0.4 cm3, and a molar volume of 107.4±3.0 cm3 . It has a polar surface area of 63 Å2 and a polarizability of 8.8±0.5 10-24 cm3 . The surface tension is 29.0±3.0 dyne/cm .Scientific Research Applications
Chemical Properties and Reactions :
- Olah et al. (1989) investigated the thermal cleavage of boron tris-pentafluoroethanesulfonate, leading to the formation of several compounds including pentflic anhydride and pentafluoroethyl pentflate. This study contributes to understanding the chemical behavior and potential applications of pentafluoroethanesulfonic acid derivatives in various reactions (Olah, Weber, & Farooq, 1989).
Proton Transport Study :
- Hayes et al. (2011) examined proton transport in triflic acid hydrates, which are structurally similar to this compound. These hydrates are key in studying proton dissociation and transport in perfluorosulfonic acid membranes, like those used in hydrogen fuel cells. This research provides insights into the behavior of similar structures in this compound derivatives (Hayes, Paddison, & Tuckerman, 2011).
Environmental Impact Studies :
- Research by Calafat et al. (2007) on polyfluoroalkyl chemicals (PFCs) in the U.S. population reveals the widespread presence of these compounds, including those structurally related to this compound. This study is significant for understanding the environmental and health impact of such chemicals (Calafat, Wong, Kuklenyik, Reidy, & Needham, 2007).
Catalytic Applications :
- Scandium trifluoromethanesulfonate, a compound related to this compound, was found to be an extremely active Lewis acid catalyst in various organic reactions by Ishihara et al. (1996). This highlights the potential of this compound derivatives in catalysis (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Biochemical Analysis
Biochemical Properties
Pentafluoroethanesulfonic acid, as a member of PFASs, is bio-accumulative and possibly carcinogenic to animals as well as humans . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and leading to adverse reproductive and developmental effects in mammals and vertebrates .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its presence can cause changes in the normal functioning of cells, leading to potential health risks .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level result in its bioaccumulative nature and potential toxicity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its environmental impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses can lead to toxic or adverse effects, emphasizing the need for careful dosage control in any applications .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
1,1,2,2,2-pentafluoroethanesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF5O3S/c3-1(4,5)2(6,7)11(8,9)10/h(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNWQHIXXANPTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)S(=O)(=O)O)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5SO3H, C2HF5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870511 | |
Record name | Perfluoroethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354-88-1 | |
Record name | Perfluoroethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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